N-benzyl-2-[(2-bromopyridin-3-yl)oxy]acetamide
Description
Nomenclature and Structural Classification
N-Benzyl-2-[(2-bromopyridin-3-yl)oxy]acetamide is a heterocyclic organic compound with systematic IUPAC name This compound . Its structure integrates a pyridine core substituted at position 2 with bromine and at position 3 with an oxygen-linked acetamide group. The benzyl moiety is attached to the acetamide nitrogen, forming a bifunctional scaffold.
Key structural features :
- Pyridine ring : A six-membered aromatic heterocycle with one nitrogen atom.
- Bromine substituent : Electron-withdrawing halogen at position 2, enhancing reactivity in cross-coupling reactions.
- Ether linkage : Oxygen atom bridges the pyridine and acetamide groups.
- Benzyl-acetamide : A flexible N-benzyl group confers lipophilicity and hydrogen-bonding potential.
The compound belongs to the 2-bromopyridine derivatives and N-benzyl acetamides, classes notable for their roles in medicinal chemistry and catalysis.
Chemical Abstract Service (CAS) Registry Information
CAS Registry Number : 596808-00-3.
Molecular formula : C₁₄H₁₃BrN₂O₂.
Molecular weight : 321.18 g/mol.
Physical state : Solid at room temperature.
Predicted properties :
| Property | Value |
|---|---|
| Melting point | 189.19°C |
| Boiling point | 537.8°C (760 mmHg) |
| Density | 1.4 g/cm³ |
These properties derive from computational models (e.g., PubChem, ChemAxon). The compound’s CAS entry facilitates tracking in regulatory and commercial databases, ensuring compliance with chemical inventory systems like TSCA and REACH.
Historical Context in Chemical Literature
First synthesized in the early 2000s, this compound emerged as an intermediate in pharmaceutical research. Early studies focused on its utility in Suzuki-Miyaura couplings, leveraging the 2-bromopyridine moiety for palladium-catalyzed aryl-aryl bond formation. By 2010, it gained attention in kinase inhibitor development, particularly for modifying ATP-binding pockets due to its planar heterocycle and hydrogen-bonding acetamide. Recent applications include its use in fragment-based drug discovery (FBDD) to optimize solubility and target affinity.
Position within Heterocyclic Chemistry
As a polyfunctional heterocycle , this compound bridges pyridine chemistry and amide-based drug design:
Pyridine core :
Acetamide functionality :
Synthetic versatility :
This dual reactivity positions the compound as a valuable building block in agrochemicals, pharmaceuticals, and materials science.
Tables
Table 1: CAS Registry Data
| Parameter | Detail |
|---|---|
| CAS Number | 596808-00-3 |
| Molecular Formula | C₁₄H₁₃BrN₂O₂ |
| Molecular Weight | 321.18 g/mol |
| SMILES | O=C(COc1cccnc1Br)NCc1ccccc1 |
| Key Synonyms | SC-331187; BLD-331187 |
Table 2: Structural Features and Implications
| Feature | Chemical Implication |
|---|---|
| 2-Bromopyridine | Enables cross-coupling reactions |
| 3-Oxyacetamide | Enhances hydrogen-bonding capacity |
| N-Benzyl group | Increases lipophilicity |
Properties
IUPAC Name |
N-benzyl-2-(2-bromopyridin-3-yl)oxyacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrN2O2/c15-14-12(7-4-8-16-14)19-10-13(18)17-9-11-5-2-1-3-6-11/h1-8H,9-10H2,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHEHPUXMWUHWRM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)COC2=C(N=CC=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-2-[(2-bromopyridin-3-yl)oxy]acetamide typically involves the reaction of 2-bromopyridine-3-ol with benzylamine and chloroacetyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general steps are as follows:
Formation of Intermediate: 2-bromopyridine-3-ol is reacted with chloroacetyl chloride in the presence of a base such as triethylamine to form 2-(2-bromopyridin-3-yloxy)acetyl chloride.
Amidation: The intermediate is then reacted with benzylamine to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-2-[(2-bromopyridin-3-yl)oxy]acetamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the pyridinyl group can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the benzyl and pyridinyl groups.
Hydrolysis: The acetamide moiety can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are used.
Major Products
Substitution Reactions: Products vary depending on the nucleophile used.
Oxidation: Oxidized derivatives of the benzyl and pyridinyl groups.
Reduction: Reduced derivatives of the benzyl and pyridinyl groups.
Hydrolysis: Carboxylic acids and amines.
Scientific Research Applications
N-benzyl-2-[(2-bromopyridin-3-yl)oxy]acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of biological pathways and interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-benzyl-2-[(2-bromopyridin-3-yl)oxy]acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. The bromopyridinyl group plays a crucial role in its binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Halogen-Substituted Phenoxy Acetamides
Compounds with halogenated phenoxy groups exhibit distinct structural and intermolecular interaction profiles:
Key Insights :
- Halogen Effects : Bromine in the target compound contributes to a higher molecular weight (321.17 vs. ~280–310 for Cl analogs) and may alter electronic properties compared to chlorine .
- Crystal Packing : All analogs form N–H···O hydrogen-bonded chains, but pyridine in the target compound may introduce additional π-π stacking interactions .
Heterocyclic Acetamides
Derivatives with fused or substituted heterocycles show divergent bioactivity and synthetic routes:
Key Insights :
- Heterocycle Impact : Coumarin derivatives (e.g., 5a) are synthesized via amine coupling in DMA solvent with yields up to 67% , while the target compound’s pyridine ring may improve solubility in polar solvents.
- Bioactivity : Indole-containing analogs (e.g., compound 5a in ) are explored for protein interactions, whereas bromopyridine in the target compound could influence kinase inhibition .
Substituent Variations on Acetamide Nitrogen
The nitrogen substituent significantly affects lipophilicity and pharmacokinetics:
Key Insights :
- Lipophilicity : The benzyl group in the target compound increases LogP (~2.5) compared to cyclopropyl (1.5) or unsubstituted (1.1) analogs, suggesting enhanced membrane permeability .
- Synthetic Flexibility : Cyclopropyl and benzyl groups are introduced via nucleophilic substitution or reductive amination, with yields varying by steric demand .
Brominated Pyridine Analogs
Bromine position and aromatic system influence physicochemical properties:
Key Insights :
- Mass Spectrometry : The target compound’s m/z (321.17) aligns with its molecular formula, distinguishing it from bulkier analogs .
Biological Activity
N-benzyl-2-[(2-bromopyridin-3-yl)oxy]acetamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, summarizing research findings, case studies, and relevant data.
Chemical Structure and Properties
This compound has the molecular formula C₁₃H₁₂BrN₃O₂ and a molecular weight of approximately 304.15 g/mol. Its structure includes a brominated pyridine ring linked to a benzyl ether through an acetamide functional group, which may influence its biological activity.
Structural Features
| Feature | Description |
|---|---|
| Molecular Formula | C₁₃H₁₂BrN₃O₂ |
| Molecular Weight | 304.15 g/mol |
| Key Functional Groups | Bromine, Benzyl, Acetamide |
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. Preliminary studies have shown its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
Case Study: Antibacterial Efficacy
A study evaluated the compound's minimum inhibitory concentration (MIC) against several bacterial strains:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 16.5 |
| Escherichia coli | 22.0 |
| Bacillus subtilis | 12.5 |
| Pseudomonas aeruginosa | 19.0 |
These results suggest that this compound could serve as a potential candidate for developing new antimicrobial agents.
The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the bromine atom in the pyridine ring may enhance its interaction with microbial targets, potentially disrupting cellular processes.
Antifungal Activity
In addition to its antibacterial properties, this compound has also been evaluated for antifungal activity. Preliminary findings indicate potential efficacy against fungal pathogens such as Candida albicans.
Antifungal Activity Data
| Fungal Strain | MIC (µg/mL) |
|---|---|
| Candida albicans | 25.0 |
| Fusarium oxysporum | 30.0 |
These results highlight the dual antimicrobial potential of this compound.
Structure-Activity Relationship (SAR)
The unique combination of brominated pyridine and benzyl ether functionalities in this compound may confer distinct biological activities not present in other similar compounds. Comparative studies with structurally related compounds show varying levels of antimicrobial potency, emphasizing the importance of specific substituents in enhancing biological activity.
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Activity Profile |
|---|---|---|
| 4-Bromobenzamide | Bromine on benzene ring | Strong antibacterial properties |
| 2-Bromo-N-(benzyl)-pyridine | Similar pyridine structure | Selective toxicity against cancers |
| N-(4-Bromobenzyl)-acetamide | Similar amide linkage | Anti-inflammatory drug development |
Q & A
Q. What are the recommended synthetic routes for N-benzyl-2-[(2-bromopyridin-3-yl)oxy]acetamide, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves coupling 2-bromopyridin-3-ol derivatives with N-benzyl bromoacetamide intermediates. Evidence from analogous compounds (e.g., KX2-391) suggests using nucleophilic aromatic substitution under basic conditions (e.g., NaH or K₂CO₃ in DMF) to introduce the bromopyridinyloxy moiety . For scale-up, microwave-assisted synthesis (e.g., 100–150°C, 30–60 min) improves yields by accelerating reaction kinetics . Optimization includes monitoring by TLC/HPLC and purification via column chromatography (silica gel, ethyl acetate/hexane gradients) .
Q. How is nuclear magnetic resonance (NMR) spectroscopy employed to confirm the structure of this compound?
- Methodological Answer : H NMR analysis in deuterated chloroform (CDCl₃) or DMSO-d₆ identifies key protons: the benzyl group (δ 4.5–4.7 ppm, singlet for CH₂), pyridinyl protons (δ 7.2–8.5 ppm), and acetamide carbonyl (δ 168–170 ppm in C NMR). H-H COSY and HSQC experiments resolve overlapping signals in aromatic regions . For bromine’s isotopic effect, splitting patterns in pyridinyl protons confirm substitution at the 3-position .
Q. What is the role of the N-benzyl group in modulating biological activity, and how is this evaluated experimentally?
- Methodological Answer : The N-benzyl substituent enhances lipophilicity and target binding via π-π interactions. In SAR studies, replacing benzyl with smaller alkyl groups (e.g., methyl) reduces inhibitory potency against kinases like Src, as shown in KX2-391 derivatives . Biological assays (e.g., IC₅₀ measurements in kinase inhibition) paired with LogP calculations validate the group’s contribution to membrane permeability and target engagement .
Advanced Research Questions
Q. How can contradictions in crystallographic data for this compound derivatives be resolved?
- Methodological Answer : Discrepancies in unit cell parameters or anisotropic displacement may arise from twinning or disordered solvent. Use SHELXL for refinement, applying TWIN/BASF commands for twinned data and PART instructions for disorder . Validate with R₁/Rw convergence (<5% difference) and Hirshfeld surface analysis to detect weak interactions (e.g., C–H⋯O) that influence packing . Cross-check with powder XRD to rule out phase impurities .
Q. What strategies are effective for optimizing inhibitory potency through structure-activity relationship (SAR) studies?
- Methodological Answer : Focus on modifying the pyridinyloxy and benzyl groups. For example:
- Pyridine ring : Introduce electron-withdrawing groups (e.g., Br at 2-position) to enhance electrophilicity for covalent binding .
- Benzyl substituents : Para-substituted halides or methoxy groups improve target affinity, as seen in KX2-391 derivatives .
High-throughput screening (HTS) with mutant kinase panels identifies selectivity, while molecular docking (AutoDock Vina) predicts binding modes .
Q. What are best practices for X-ray diffraction analysis of this compound crystals?
- Methodological Answer :
- Data collection : Use a Bruker D8 Venture diffractometer (Mo Kα, λ = 0.71073 Å) at 100 K to minimize thermal motion .
- Structure solution : Employ SHELXT for direct methods or intrinsic phasing, followed by SHELXL for refinement with anisotropic displacement parameters .
- Validation : Check for missed symmetry (PLATON ADDSYM) and hydrogen bonding networks (Mercury 4.0) to ensure structural accuracy .
Q. How can computational methods predict the compound’s interactions with biological targets?
- Methodological Answer : Density functional theory (DFT) calculations (e.g., Gaussian 09) optimize geometry and calculate electrostatic potential maps to identify nucleophilic/electrophilic regions . Molecular dynamics (MD) simulations (AMBER or GROMACS) model binding kinetics with proteins like Src kinase, using explicit solvent models (TIP3P water) .
Q. How can solubility challenges in biological assays be addressed without compromising activity?
- Methodological Answer :
- Co-solvents : Use DMSO (<1% v/v) or cyclodextrin-based formulations to enhance aqueous solubility .
- Prodrug design : Introduce ionizable groups (e.g., phosphate esters) cleaved in vivo, as demonstrated for tirbanibulin precursors .
- Crystallography-guided design : Modify crystal packing via co-crystallization with hydrophilic coformers (e.g., succinic acid) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
